[1-(5-fluoropentyl)-1H-indol-3-yl-d5]-(4-methyl-1-naphthalenyl)-methanone
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Overview
Description
[1-(5-fluoropentyl)-1H-indol-3-yl-d5]-(4-methyl-1-naphthalenyl)-methanone: is a synthetic compound belonging to the class of synthetic cannabinoids These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-fluoropentyl)-1H-indol-3-yl-d5]-(4-methyl-1-naphthalenyl)-methanone typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which is then functionalized with a fluoropentyl chain.
Coupling Reaction: The indole derivative is then coupled with 4-methyl-1-naphthalenyl-methanone using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Deuteration: The incorporation of deuterium (d5) is typically done via hydrogen-deuterium exchange reactions under specific conditions to ensure the stability of the deuterium atoms.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and naphthalene rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluoropentyl chain can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(5-fluoropentyl)-1H-indol-3-yl-d5]-(4-methyl-1-naphthalenyl)-methanone is used as a reference standard in analytical studies, particularly in the development of new synthetic routes and the study of reaction mechanisms.
Biology
In biological research, this compound is studied for its interaction with cannabinoid receptors, providing insights into the structure-activity relationships of synthetic cannabinoids.
Medicine
In medicine, it is investigated for its potential therapeutic effects, including pain management and anti-inflammatory properties. its use is strictly controlled due to potential psychoactive effects.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of [1-(5-fluoropentyl)-1H-indol-3-yl-d5]-(4-methyl-1-naphthalenyl)-methanone involves its binding to cannabinoid receptors (CB1 and CB2) in the body. This binding mimics the effects of endogenous cannabinoids, leading to various physiological responses. The fluoropentyl chain enhances its binding affinity and potency, while the deuterium atoms may influence its metabolic stability.
Comparison with Similar Compounds
Similar Compounds
[1-(5-fluoropentyl)-1H-indol-3-yl]-(4-methyl-1-naphthalenyl)-methanone: Similar structure but without deuterium atoms.
[1-(5-fluoropentyl)-1H-indol-3-yl]-(4-chloro-1-naphthalenyl)-methanone: Chlorine substitution instead of methyl group.
[1-(5-fluoropentyl)-1H-indol-3-yl]-(4-methyl-1-benzyl)-methanone: Benzyl group instead of naphthalenyl group.
Uniqueness
The presence of deuterium atoms in [1-(5-fluoropentyl)-1H-indol-3-yl-d5]-(4-methyl-1-naphthalenyl)-methanone makes it unique. Deuterium can affect the compound’s metabolic stability and pharmacokinetics, potentially leading to longer-lasting effects and reduced toxicity compared to its non-deuterated counterparts.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C25H24FNO |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
(4-methylnaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(5-fluoropentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C25H24FNO/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-27(16-8-2-7-15-26)24-12-6-5-11-21(23)24/h3-6,9-14,17H,2,7-8,15-16H2,1H3/i5D,6D,11D,12D,17D |
InChI Key |
IGBHZHCGWLHBAE-UCXXKCETSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCF)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)C)[2H])[2H] |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF |
Origin of Product |
United States |
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